molecular formula C16H22N2O2 B5216941 1-[6-(2-Methoxyphenoxy)hexyl]imidazole

1-[6-(2-Methoxyphenoxy)hexyl]imidazole

Número de catálogo: B5216941
Peso molecular: 274.36 g/mol
Clave InChI: IEFBCTRVDHRTFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[6-(2-Methoxyphenoxy)hexyl]imidazole is a chemical compound featuring an imidazole scaffold, a five-membered aromatic heterocycle known for its significant role in medicinal chemistry . This electron-rich structure enables the compound to readily form multiple non-covalent interactions, such as hydrogen bonds and van der Waals forces, facilitating binding with various biological targets like enzymes and receptors . Imidazole-based compounds are extensively investigated for their wide range of biological activities, which include potential applications as anticancer, antimicrobial, and anti-inflammatory agents . The core imidazole ring is a fundamental building block found in many biomolecules, such as the amino acid histidine, and is a key structural component in several FDA-approved drugs, underscoring its therapeutic relevance . Researchers value this compound for its potential to act through diverse mechanisms. Related imidazole derivatives have been shown to inhibit crucial enzymes like topoisomerase II, focal adhesion kinase (FAK), and aurora kinase, leading to the suppression of cancer cell proliferation and the induction of apoptosis . Furthermore, some complex imidazole derivatives can stabilize G-quadruplex DNA or inhibit tubulin polymerization, offering valuable tools for probing cellular pathways . The compound's structure, which includes a flexible hexyl linker, makes it a promising candidate for developing supramolecular complexes with metal ions, which can enhance properties like bioavailability and target specificity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-[6-(2-methoxyphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-19-15-8-4-5-9-16(15)20-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFBCTRVDHRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[6-(2-Methoxyphenoxy)hexyl]imidazole involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 1,6-dibromohexane to form 6-(2-methoxyphenoxy)hexyl bromide. This intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-[6-(2-Methoxyphenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the methoxyphenoxy group.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve solvents such as ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

    Major Products: The major products formed depend on the type of reaction. .

Aplicaciones Científicas De Investigación

1-[6-(2-Methoxyphenoxy)hexyl]imidazole has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-[6-(2-Methoxyphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound binds to the hydrophobic pocket within the capsid protein of viruses, inhibiting their ability to infect host cells . The imidazole ring plays a crucial role in this binding process, interacting with amino acid residues in the target protein. This interaction disrupts the normal function of the protein, leading to the inhibition of viral replication .

Comparación Con Compuestos Similares

Key Findings :

  • Lipophilicity : The hexyl chain likely increases logP compared to shorter-chain analogs, enhancing blood-brain barrier penetration .

Q & A

Q. What are the optimal synthetic routes for 1-[6-(2-Methoxyphenoxy)hexyl]imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to attach the hexyl-phenoxy chain to the imidazole ring. Key reagents and conditions include:
  • Alkylation : Use alkyl halides (e.g., 1,6-dibromohexane) with phenoxide intermediates under basic conditions (K₂CO₃/acetone, 60°C) .
  • Imidazole ring formation : Employ Debus-Radziszewski reaction with glyoxal, ammonia, and aldehydes in ethanol/water at reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) for high-purity yields .
    Optimization involves adjusting solvent polarity, catalyst loading (e.g., Pd for cross-coupling), and reaction time to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing 1-[6-(2-Methoxyphenoxy)hexyl]imidazole?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • NMR : ¹H/¹³C NMR to confirm methoxyphenoxy (δ 3.8–4.2 ppm for OCH₃) and hexyl chain integration .
  • LC-MS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺ at m/z 318.2) .
  • IR : Stretching frequencies for C-O (1250 cm⁻¹) and imidazole C=N (1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Kinase inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR2) due to imidazole’s ATP-binding affinity .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How can stability under varying pH and temperature conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability : Heat samples (40–80°C) and analyze by TGA/DSC for decomposition thresholds .

Q. What computational tools predict the compound’s physicochemical properties?

  • Methodological Answer : Use software like Gaussian (DFT for HOMO/LUMO) and SwissADME for logP, solubility, and bioavailability predictions . Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., cytochrome P450 interactions) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer : Systematically vary substituents and test derivatives:
  • Phenoxy group : Replace 2-methoxy with halogens (Cl, F) to alter lipophilicity .
  • Hexyl chain : Shorten to butyl or introduce branching to improve solubility .
  • Imidazole substitution : Add electron-withdrawing groups (NO₂) to enhance kinase inhibition .
    Validate via comparative bioassays and QSAR modeling .

Q. How do contradictory reports on biological activity (e.g., cytotoxicity vs. non-toxicity) arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from assay conditions (cell line variability, serum concentration) or impurity profiles. Mitigation strategies:
  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media .
  • Reproduce studies : Collaborate with independent labs to verify results .
  • Impurity profiling : Employ LC-MS/MS to identify bioactive contaminants (e.g., oxidation by-products) .

Q. What advanced analytical methods resolve crystallographic or stereochemical uncertainties?

  • Methodological Answer : For stereoisomers or polymorphs:
  • X-ray crystallography : Determine absolute configuration (e.g., monoclinic P2₁/c system, β = 99.7°) .
  • Chiral HPLC : Use amylose-based columns to separate enantiomers .
  • Solid-state NMR : Characterize polymorphic forms (e.g., differences in hydrogen bonding) .

Q. How can metabolic pathways and degradation products be elucidated?

  • Methodological Answer : Employ in vitro and in silico approaches:
  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH; identify metabolites via UPLC-QTOF .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Degradant identification : Expose to UV light/H₂O₂ and analyze by HRMS for oxidative products (e.g., sulfoxides) .

Q. What strategies improve selectivity in kinase inhibition to reduce off-target effects?

  • Methodological Answer :
    Optimize binding affinity through:
  • Fragment-based design : Screen imidazole cores against kinase hinge regions (e.g., ATP-binding pockets) .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity .
  • Co-crystallization : Solve ligand-protein structures to guide steric modifications (e.g., phenanthroimidazole derivatives) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.